molecular formula C8H13BrN2O B13328846 4-Bromo-1-(2-methoxy-1,1-dimethyl-ethyl)pyrazole

4-Bromo-1-(2-methoxy-1,1-dimethyl-ethyl)pyrazole

Cat. No.: B13328846
M. Wt: 233.11 g/mol
InChI Key: MWYDUUJMBCZPDN-UHFFFAOYSA-N
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Description

4-Bromo-1-(2-methoxy-1,1-dimethyl-ethyl)pyrazole is a pyrazole derivative characterized by the presence of a bromine atom at the 4-position and a 2-methoxy-1,1-dimethyl-ethyl group at the 1-position of the pyrazole ring. Pyrazoles are a class of heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(2-methoxy-1,1-dimethyl-ethyl)pyrazole typically involves the bromination of a suitable pyrazole precursor. One common method is the bromination of 1-(2-methoxy-1,1-dimethyl-ethyl)pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(2-methoxy-1,1-dimethyl-ethyl)pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation or reduction can lead to different oxidation states of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-(2-methoxy-1,1-dimethyl-ethyl)pyrazole is unique due to the combination of the bromine atom and the 2-methoxy-1,1-dimethyl-ethyl group. This combination enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic chemistry and research .

Properties

Molecular Formula

C8H13BrN2O

Molecular Weight

233.11 g/mol

IUPAC Name

4-bromo-1-(1-methoxy-2-methylpropan-2-yl)pyrazole

InChI

InChI=1S/C8H13BrN2O/c1-8(2,6-12-3)11-5-7(9)4-10-11/h4-5H,6H2,1-3H3

InChI Key

MWYDUUJMBCZPDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC)N1C=C(C=N1)Br

Origin of Product

United States

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